molecular formula C11H9ClN2O2 B2569780 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1022508-61-7

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2569780
CAS No.: 1022508-61-7
M. Wt: 236.66
InChI Key: VEYJAUIZTGGPIP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole core substituted with a methyl group at position 1, a carboxylic acid moiety at position 5, and a 2-chlorophenyl group at position 2. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.65 . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors, owing to its structural versatility and ability to participate in hydrogen bonding via the carboxylic acid group .

Properties

IUPAC Name

5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYJAUIZTGGPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that pyrazole derivatives, including 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial activity. Studies have shown that compounds in this class can inhibit the growth of various pathogenic fungi and bacteria, making them potential candidates for developing new antimicrobial agents .

Inhibitors of Enzymatic Activity
The compound has been explored for its ability to act as an inhibitor of specific enzymes. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests its utility in developing anti-inflammatory drugs .

Agrochemical Applications

Pesticidal Activity
Several pyrazole derivatives are known for their effectiveness as pesticides. This compound has been identified as an important intermediate in the synthesis of insecticides and acaricides such as tebufenpyrad and tolfenpyrad. These chemicals are utilized for their broad-spectrum efficacy against pests in agricultural settings .

Case Study: Tebufenpyrad
Tebufenpyrad, derived from pyrazole carboxylic acids, is noted for its high efficiency and safety profile in controlling agricultural pests. It is particularly effective against mites and insects on crops like vegetables and fruits. The synthesis of this compound often involves intermediates like this compound, highlighting its importance in agrochemical formulations .

Material Sciences

Synthesis of Functional Materials
The unique properties of pyrazole compounds allow them to be used as building blocks for synthesizing functional materials. For example, they can be incorporated into polymer matrices to enhance thermal stability or mechanical strength. The incorporation of this compound into polymer systems has been investigated for producing advanced materials with tailored properties .

Structural Insights and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. One notable method includes the reaction of substituted hydrazines with appropriate carbonyl compounds followed by cyclization to form the pyrazole ring .

Table: Synthesis Pathways

StepReagents/ConditionsProduct
1Hydrazine + Carbonyl CompoundIntermediate Pyrazole
2Acidic conditions (e.g., HCl)This compound

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

  • Molecular Formula : C₁₁H₉ClN₂O₂
  • Molecular Weight : 236.65
  • Key Differences :
    • The chlorine atom is at the para position on the phenyl ring, reducing steric hindrance compared to the ortho (2-chloro) isomer.
    • The 4-chloro derivative exhibits distinct electronic effects, as the para-substituent exerts less inductive electron-withdrawing influence than the ortho position. This may alter binding affinities in enzyme active sites .

3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

  • Molecular Formula: C₁₈H₁₂Cl₂FNO₂
  • Molecular Weight : 376.2

Electronic Effects: Substituent Modifications

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

  • Molecular Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.20
  • Key Differences :
    • Fluorine’s high electronegativity increases the electron-withdrawing effect, enhancing the acidity of the carboxylic acid group (pKa ~3.5–4.0) compared to chlorine (pKa ~4.5–5.0).
    • Improved metabolic stability due to fluorine’s resistance to oxidative degradation .

3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 262.27
  • Key Differences :
    • Methoxy groups are electron-donating, reducing the compound’s acidity (pKa ~5.0–5.5).
    • Increased solubility in polar solvents due to methoxy’s hydrophilic nature .

Structural Modifications: Heterocyclic and Bulky Substituents

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22
  • Key Differences :
    • The tert-butyl group introduces significant steric bulk, which may restrict rotation and stabilize specific conformations.
    • Demonstrated utility in inhibiting cysteine proteases (e.g., Cathepsin L) due to enhanced hydrophobic interactions .

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid

  • Molecular Formula : C₉H₅BrClN₃O₂
  • Molecular Weight : 302.51
  • Bromine’s larger atomic radius compared to chlorine may improve halogen bonding in protein-ligand interactions .

Data Tables: Structural and Physicochemical Comparison

Table 1. Substituent Effects on Key Properties

Compound Name Substituent(s) Molecular Weight LogP* pKa (COOH) Key Application
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 2-Cl 236.65 2.1 4.6 Enzyme inhibition
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-Cl 236.65 2.3 4.5 Structural analog studies
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-F 220.20 1.8 3.8 Metabolic stability
3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 2,4-OMe 262.27 1.5 5.2 Solubility enhancement
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid tert-butyl 182.22 2.8 4.9 Protease inhibition

*Predicted LogP values using Crippen’s fragmentation method.

Biological Activity

3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 1022508-61-7, is a compound that has garnered interest due to its diverse biological activities. This article explores the synthesis, biological activities, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. This configuration is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic pathway often includes the introduction of the chlorophenyl group through electrophilic aromatic substitution, followed by carboxylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound has shown promising results against several human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating significant potency in inhibiting cell proliferation .
Cell Line IC50 (µM)
A54926
MCF712.50
NCI-H4600.95

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. Research indicates that similar pyrazole derivatives possess significant insecticidal properties against pests like Aphis fabae, showing mortality rates comparable to commercial pesticides .

Case Studies

  • In Vitro Anticancer Study : A study evaluated the efficacy of various pyrazole derivatives, including our compound, against multiple cancer cell lines. The results showed that certain substitutions on the pyrazole ring enhanced anticancer activity significantly .
  • Insecticidal Efficacy : Another study focused on synthesizing new derivatives, revealing that modifications to the pyrazole structure could lead to improved insecticidal activity against agricultural pests .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification to form derivatives with enhanced volatility or altered solubility. This is typically achieved via acid-catalyzed reactions with alcohols or through activation with coupling agents.

Example Protocol

  • Reagents: Methanol (excess), concentrated sulfuric acid (catalyst)

  • Conditions: Reflux at 65°C for 12 hours

  • Product: Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

  • Yield: ~85% (estimated from analogous pyrazole esterification)

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, a key step in drug discovery. Coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance efficiency.

Table 1: Amidation Reactions and Bioactivity

Amine ReactantCoupling AgentProductInhibitory Activity (IC₅₀)Source
CyclohexylamineEDCl/HOBt9m 72.80% (Neuraminidase)
4-FluorobenzylamineEDCl/HOBt12c 56.45% (Neuraminidase)

Mechanistic studies reveal hydrogen bonding between the amide carbonyl and enzyme residues (e.g., Arg371 and Arg430 in neuraminidase), critical for bioactivity .

Substitution Reactions at the Chlorophenyl Group

The 2-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Electron-withdrawing effects from the pyrazole ring activate the chlorine for displacement.

Key Observations

  • Nucleophiles: Amines, thiols, alkoxides

  • Conditions: DMF, 80°C, 6–8 hours

  • Example Product: 3-(2-Aminophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (yield: ~60%)

Mechanistic Insight
The pyrazole ring’s electron-withdrawing nature polarizes the C–Cl bond, facilitating attack by nucleophiles. Meta- and para-substitution are sterically disfavored, directing reactivity to the ortho position.

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, yielding 3-(2-chlorophenyl)-1-methyl-1H-pyrazole. This pathway is critical for generating simplified analogs in structure-activity studies.

Conditions

  • Thermal: 200°C, neat, 2 hours

  • Acid-Catalyzed: H₂SO₄, 120°C, 1 hour

  • Product Purity: >90% (GC-MS analysis)

Reductive Functionalization

While direct reduction of the carboxylic acid is less common, derivatives like esters can be reduced to alcohols using LiAlH₄.

Example

  • Substrate: Methyl ester derivative

  • Reagent: LiAlH₄ (2 equiv)

  • Product: 5-(Hydroxymethyl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole

  • Yield: ~70%

Cyclization and Heterocycle Formation

The pyrazole ring participates in cycloaddition reactions, enabling access to fused heterocycles. For instance, reaction with hydrazine forms pyrazolo-pyridazine derivatives.

Table 2: Cyclization Pathways
| Reagent | Conditions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted hydrazines and β-keto esters), followed by hydrolysis to yield the carboxylic acid derivative. For example, analogous pyrazole-4-carboxylic acids were synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis .
  • Validation : Purity is confirmed via HPLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). Crystallographic validation using single-crystal X-ray diffraction (XRD) ensures structural accuracy, as demonstrated for related pyrazole derivatives .

Q. How can spectroscopic techniques (FT-IR, NMR) distinguish this compound from its regioisomers?

  • Methodology :

  • FT-IR : The carbonyl stretching frequency (~1680–1700 cm⁻¹) and N–H/N–Cl vibrations are critical for differentiation.
  • NMR : ¹H NMR reveals distinct aromatic proton splitting patterns due to the 2-chlorophenyl group’s ortho-substitution, while ¹³C NMR identifies the carboxylic acid carbon (~170 ppm) and pyrazole ring carbons .
    • Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, XRD and DFT calculations resolved structural ambiguities, confirming regioisomeric assignments .

Q. What are the primary challenges in crystallizing this compound, and how are they addressed?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes crystal growth. For similar compounds, SHELX software packages (SHELXL, SHELXD) were used for structure refinement, addressing issues like twinning or weak diffraction .
  • Tools : Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) to optimize crystallization conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : B3LYP/6-311++G(d,p) basis sets calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. For a related pyrazole-4-carboxylic acid, DFT accurately reproduced experimental XRD bond lengths and angles (<0.01 Å deviation) .
  • Applications : Predict regioselectivity in electrophilic substitution reactions or coordination with metal ions .

Q. What strategies improve the selectivity of this compound as a protease inhibitor, and how are binding affinities quantified?

  • Methodology : Bioisosteric replacement (e.g., substituting the 2-chlorophenyl group with 7-chloroquinoline or indole moieties) enhances target specificity. Kinetic assays (e.g., fluorescence quenching, SPR) measure inhibition constants (Kᵢ) against cysteine proteases like cathepsin L (CatL) .
  • Case Study : Analogous pyrazole derivatives showed >10-fold selectivity for CatL over other proteases via S1/S1’ subsite optimization .

Q. How do solvent effects and pH influence the tautomeric equilibrium of the pyrazole ring in aqueous solutions?

  • Methodology : pH-dependent ¹H NMR (D₂O/DMSO-d₆) monitors proton exchange between N–H and carboxylic acid groups. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the keto-enol equilibrium shifted toward the enol form at pH > 7, confirmed by UV-Vis spectroscopy .
  • Computational Support : Solvent-phase DFT calculations (e.g., COSMO-RS) model tautomeric stability across pH ranges .

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